Sodiumdichlor-s-triazinetrion-Dihydrat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sodium dichloro-s-triazinetrione dihydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent for chlorination reactions and the synthesis of antimicrobial agents.

Biology: Employed in the disinfection of laboratory equipment and surfaces.

Medicine: Utilized in the formulation of disinfectants and sanitizers for medical facilities.

Industry: Applied in water treatment processes to ensure the safety and cleanliness of swimming pools and spas.

Wirkmechanismus

Target of Action

Sodium dichloro-s-triazinetrione dihydrate, also known as Sodium Dichlorodi-Isocyanurate, Dihydrate, primarily targets microorganisms such as bacteria, algae, and other pathogens . It is widely used as a disinfectant in various applications, including water treatment .

Mode of Action

The compound acts as an oxidizer , reacting with water to form chlorine gas .

Biochemical Pathways

The biocidal properties of Sodium Dichlorodi-Isocyanurate, Dihydrate are due principally to hypochlorous acid , which kills bacteria, algae, and other microorganisms . The relative amounts of hypochlorous acid and hypochlorite will depend on pH . Therefore, maintaining the pH between the recommended values of 7.2 and 7.8 is crucial for its effectiveness .

Result of Action

The result of Sodium Dichlorodi-Isocyanurate, Dihydrate’s action is the effective elimination of harmful microorganisms in the treated environment . This leads to sterilized drinking water, disinfected swimming pools, and clean surfaces, contributing to the prevention of infectious diseases .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effectiveness can be influenced by the pH of the water it is added to . Additionally, the compound is known to be a strong oxidizer, and care should be taken to avoid mixing it with other chemicals . It’s also important to note that Sodium Dichlorodi-Isocyanurate, Dihydrate can react with water to release chlorine gas, which can be hazardous in poorly ventilated areas .

Biochemische Analyse

Biochemical Properties

Sodium dichloro-s-triazinetrione dihydrate plays a crucial role in biochemical reactions by releasing chlorine, which forms hypochlorous acid and hypochlorite ions in water. These compounds are potent oxidizing agents that interact with various enzymes, proteins, and other biomolecules. The primary interaction is with the cell walls of microorganisms, where hypochlorous acid disrupts the cell wall structure, leading to cell lysis and death. Additionally, sodium dichloro-s-triazinetrione dihydrate can react with amino acids and nucleic acids, causing denaturation and inactivation of essential cellular components .

Cellular Effects

The effects of sodium dichloro-s-triazinetrione dihydrate on cells are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The hypochlorous acid generated from sodium dichloro-s-triazinetrione dihydrate can penetrate cell membranes and oxidize intracellular components, leading to oxidative stress and apoptosis. In bacterial cells, this compound inhibits essential metabolic pathways, resulting in cell death. In mammalian cells, prolonged exposure can lead to oxidative damage and inflammation .

Molecular Mechanism

At the molecular level, sodium dichloro-s-triazinetrione dihydrate exerts its effects through the generation of hypochlorous acid and hypochlorite ions. These reactive species bind to and oxidize biomolecules, including lipids, proteins, and nucleic acids. The oxidation of lipids leads to membrane damage, while protein oxidation results in enzyme inactivation and structural alterations. Nucleic acid oxidation can cause mutations and strand breaks, affecting gene expression and replication. Sodium dichloro-s-triazinetrione dihydrate also inhibits enzymes by oxidizing their active sites, rendering them inactive .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium dichloro-s-triazinetrione dihydrate change over time. The compound is relatively stable when dry but rapidly degrades in the presence of water, releasing chlorine gas. Over time, the concentration of active chlorine decreases, reducing its efficacy as a disinfectant. Long-term exposure to sodium dichloro-s-triazinetrione dihydrate in in vitro studies has shown that it can cause chronic oxidative stress and cellular damage. In vivo studies have demonstrated that prolonged exposure can lead to tissue inflammation and damage .

Dosage Effects in Animal Models

The effects of sodium dichloro-s-triazinetrione dihydrate vary with different dosages in animal models. At low doses, it acts as an effective disinfectant without causing significant adverse effects. At higher doses, it can cause toxicity, including gastrointestinal irritation, respiratory distress, and systemic oxidative stress. Chronic exposure to high doses has been linked to cardiovascular, kidney, and urinary bladder effects in animal studies. The threshold for toxicity varies depending on the species and the duration of exposure .

Metabolic Pathways

Sodium dichloro-s-triazinetrione dihydrate is involved in metabolic pathways that generate reactive chlorine species. Upon dissolution in water, it forms hypochlorous acid and hypochlorite ions, which participate in oxidation-reduction reactions. These reactive species can oxidize various metabolites, altering metabolic flux and affecting metabolite levels. The compound also interacts with enzymes involved in detoxification pathways, such as glutathione peroxidase, which helps mitigate oxidative damage .

Transport and Distribution

Within cells and tissues, sodium dichloro-s-triazinetrione dihydrate is transported and distributed through diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and organelles, where it exerts its effects. The distribution of sodium dichloro-s-triazinetrione dihydrate is influenced by factors such as pH, ionic strength, and the presence of other biomolecules .

Subcellular Localization

Sodium dichloro-s-triazinetrione dihydrate localizes to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function are influenced by its localization, as different compartments have distinct biochemical environments. For example, in the mitochondria, sodium dichloro-s-triazinetrione dihydrate can induce oxidative stress and disrupt mitochondrial function, leading to apoptosis. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium dichloro-s-triazinetrione dihydrate is synthesized by the chlorination of cyanuric acid.

Industrial Production Methods: In industrial settings, the production of sodium dichloro-s-triazinetrione dihydrate involves the controlled chlorination of cyanuric acid in large reactors. The reaction conditions are carefully monitored to ensure the complete conversion of cyanuric acid to the desired product. The resulting compound is then crystallized and dried to obtain the dihydrate form .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium dichloro-s-triazinetrione dihydrate undergoes several types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, releasing chlorine gas when it reacts with water.

Substitution: It can react with various organic and inorganic compounds, leading to the substitution of chlorine atoms.

Common Reagents and Conditions:

Water: Reacts vigorously with water, releasing chlorine gas.

Ammonium Compounds: Can cause a very vigorous reaction when in contact with ammonium compounds.

Major Products Formed:

Hypochlorous Acid and Hypochlorite Ions: Formed when sodium dichloro-s-triazinetrione dihydrate reacts with water, providing the biocidal properties.

Vergleich Mit ähnlichen Verbindungen

Trichloroisocyanuric Acid: Another chlorine-releasing compound used for water treatment.

Calcium Hypochlorite: Commonly used in pool sanitation but differs in its calcium content.

Sodium Hypochlorite:

Uniqueness: Sodium dichloro-s-triazinetrione dihydrate is unique due to its balanced pH level and high solubility in water, making it suitable for use in various water treatment applications without causing scaling or significant pH fluctuations .

Eigenschaften

CAS-Nummer |

51580-86-0 |

|---|---|

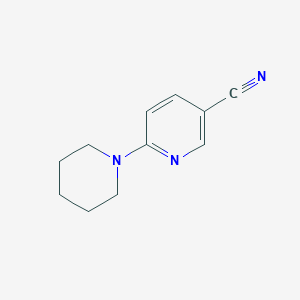

Molekularformel |

C3H4Cl2N3NaO5 |

Molekulargewicht |

255.97 g/mol |

IUPAC-Name |

sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;dihydrate |

InChI |

InChI=1S/C3HCl2N3O3.Na.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;;/h(H,6,9,10);;2*1H2/q;+1;;/p-1 |

InChI-Schlüssel |

PYILKOIEIHHYGD-UHFFFAOYSA-M |

SMILES |

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] |

Kanonische SMILES |

C1(=O)[N-]C(=O)N(C(=O)N1Cl)Cl.O.O.[Na+] |

Key on ui other cas no. |

51580-86-0 |

Physikalische Beschreibung |

DryPowde |

Piktogramme |

Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

2782-57-2 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium dichloro-s-triazinetrione dihydrate function as a disinfectant? What are the implications for water treatment?

A1: Sodium dichloro-s-triazinetrione dihydrate is a powerful oxidizing agent that acts as a disinfectant by disrupting the cell walls and essential functions of microorganisms like bacteria and spores. [, ] This compound releases hypochlorous acid (HOCl) in water, which is the primary active agent responsible for its antimicrobial activity. [] Research has shown that Sodium dichloro-s-triazinetrione dihydrate effectively inactivates Bacillus spores, surrogates for Bacillus anthracis, in contaminated water. [] This finding highlights its potential as an alternative for decontaminating drinking water supplies, particularly in emergency situations or areas lacking traditional water treatment infrastructure. Its high oxidation potential, neutral pH, and efficacy at low concentrations make it a promising candidate for ensuring water safety.

Q2: Can Sodium dichloro-s-triazinetrione dihydrate be used to prolong the life of cut flowers?

A2: While Sodium dichloro-s-triazinetrione dihydrate is a powerful disinfectant, research indicates that it is not effective in extending the postharvest life of Dendrobium flower sprays. [] The study found that despite silver ions reaching the top flowers of the spray, neither Sodium dichloro-s-triazinetrione dihydrate nor other silver preparations had any impact on prolonging the flower life. [] This suggests that ethylene, a plant hormone often associated with senescence in flowers, may play a limited role in the postharvest life of Dendrobium sprays. [] Therefore, alternative methods like using boiled deionized water and antimicrobial agents like chloramphenicol were found to be more effective in increasing the lifespan of these flowers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)